3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl-
Description
Chemical Structure and Properties
The compound 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- (CAS 130403-04-2) has the molecular formula C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol . Its structure comprises a 5-methylisoxazole core linked to a carboxamide group, which is substituted with a bulky 2,6-diisopropylphenyl moiety. Key physical properties include:
- Boiling point: 348.4°C
- Density: 1.098 g/cm³
- LogP (hydrophobicity): 4.2
- Topological polar surface area (TPSA): 55.1 Ų .
The bulky 2,6-diisopropylphenyl group enhances lipophilicity and may influence steric interactions in biological systems, making it relevant for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)13-7-6-8-14(11(3)4)16(13)18-17(20)15-9-12(5)21-19-15/h6-11H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMMMUGQYFJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156514 | |
| Record name | 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130403-04-2 | |
| Record name | 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of β-ketoamides: This method involves the reaction of β-ketoamides with hydroxylamine to form the isoxazole ring.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes or alkynes can also be used to synthesize isoxazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Base-mediated hydrolysis (e.g., NaOH) converts the carboxamide to a carboxylic acid, as seen in prodrug activation pathways .
-
Acid-catalyzed hydrolysis can yield 5-methylisoxazole-3-carboxylic acid and 2,6-diisopropylaniline .
Table 2: Hydrolysis Reactions
Substitution and Derivatization
The isoxazole ring and carboxamide group participate in regioselective substitutions:
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Electrophilic aromatic substitution : The 5-methyl group directs electrophiles to the 4-position, though steric hindrance from the 2,6-diisopropylphenyl group limits reactivity .
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Nucleophilic acyl substitution : The carboxamide reacts with amines or hydrazines to form hydrazides or urea derivatives, as demonstrated in immunosuppressive agent synthesis .
Example Reaction :
$$
\text{3-Isoxazolecarboxamide} + \text{Hydrazine} \rightarrow \text{5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide} \quad
$$
Metal-Free Functionalization
Recent methods emphasize eco-friendly protocols:
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Microwave-assisted reactions enable rapid cycloadditions without metal catalysts, improving yields (e.g., 70% for 3,5-disubstituted isoxazoles) .
-
Enaminone cyclization with hydroxylamine derivatives achieves 5-arylaminoisoxazoles under mild conditions .
Steric and Electronic Effects
The 2,6-diisopropylphenyl group imposes significant steric constraints:
Scientific Research Applications
Biological Activities
3-Isoxazolecarboxamide has been studied for its potential as a therapeutic agent. Its biological activities can be summarized as follows:
- Antitumor Activity : Research indicates that compounds with isoxazole moieties often exhibit antitumor properties. A study demonstrated the effectiveness of similar isoxazole derivatives in inhibiting cancer cell proliferation, suggesting that 3-Isoxazolecarboxamide may also possess similar effects .
- PI3K Inhibition : The compound has been investigated for its ability to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway in cancer signaling. Inhibitors of this pathway are of significant interest in cancer therapy .
- Neuroprotective Effects : Some studies have indicated that isoxazole derivatives can exert neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Therapeutic Applications
The therapeutic applications of 3-Isoxazolecarboxamide can be categorized into several areas:
- Cancer Treatment :
- Neurological Disorders :
- Inflammatory Diseases :
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Activity
A study published in the European Journal of Medicinal Chemistry evaluated the antitumor effects of various isoxazole derivatives, including those similar to 3-Isoxazolecarboxamide. The results indicated significant inhibition of tumor growth in xenograft models, suggesting that these compounds could serve as a basis for developing new anticancer agents .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of isoxazole derivatives showed that they could reduce oxidative stress markers in neuronal cells. This study provides a foundation for exploring 3-Isoxazolecarboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- depends on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
*Estimated based on structural trends.
Key Observations :
- The 2,6-diisopropylphenyl group in the target compound confers higher lipophilicity (logP 4.2) compared to analogs with smaller substituents (e.g., 4-ethylphenyl, logP ~3.0) .
- Steric bulk influences solubility and molecular interactions. For example, the tert-butyl group in 130402-98-1 may hinder binding to compact active sites in enzymes or receptors .
Biological Activity
3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl-, is a synthetic organic compound belonging to the isoxazole derivatives class, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is C₁₇H₂₂N₂O₂. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant and anti-inflammatory agent.
Anticonvulsant Properties
Research indicates that 3-Isoxazolecarboxamide exhibits notable anticonvulsant activity. Studies have demonstrated its efficacy in various seizure models, suggesting that its mechanism of action may involve modulation of neurotransmitter systems or ion channels, similar to other anticonvulsants. Specifically, it may interact with gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels, which are critical targets for anticonvulsant medications .
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that isoxazole derivatives, including 3-Isoxazolecarboxamide, showed varying levels of cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. For instance, certain derivatives exhibited half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells, indicating promising anticancer activity .
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that 3-Isoxazolecarboxamide may possess anti-inflammatory and analgesic properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines or modulate pain pathways, although further research is necessary to elucidate these mechanisms fully.
The proposed mechanisms through which 3-Isoxazolecarboxamide exerts its biological effects include:
- Modulation of Neurotransmitter Systems : Similar to other anticonvulsants, it may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
- Ion Channel Interaction : The compound's interaction with voltage-gated sodium channels could stabilize neuronal membranes and prevent excessive neuronal firing associated with seizures.
- Induction of Apoptosis in Cancer Cells : Research has indicated that certain isoxazole derivatives can promote apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors such as p21^WAF-1 .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | C₁₅H₁₈N₂O₂ | Similar carboxamide structure but different substituents |
| 5-Isoxazolecarboxamide, N-(4-isopropylphenyl)- | C₁₅H₁₈N₂O₂ | Exhibits similar anticonvulsant properties |
| 4-Methyl-3-isoxazolecarboxylic acid | C₇H₉NO₂ | A simpler derivative lacking the complex phenyl substituent |
These comparisons highlight the unique structural features of 3-Isoxazolecarboxamide that may enhance its pharmacological profile compared to other isoxazole derivatives.
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of isoxazole derivatives, researchers found that specific compounds induced significant apoptosis in Hep3B liver cancer cells. The study reported a reduction in alpha-fetoprotein secretion and a delay in the G2/M phase of the cell cycle, suggesting that these compounds could be developed into effective anticancer agents .
Study on Anticonvulsant Efficacy
Another study evaluated the anticonvulsant efficacy of various isoxazole derivatives in animal models. The results indicated that compounds similar to 3-Isoxazolecarboxamide significantly reduced seizure frequency and duration compared to control groups. This reinforces the potential therapeutic application of this compound in treating seizure disorders.
Q & A
Q. Example Workflow from :
Coupling Reaction : React 5-methylisoxazole-3-carboxylic acid (25 mg, 0.112 mmol) with 2,6-diisopropylaniline (0.112 mmol) using EDCI/HOBt in DMF.
Purification : Isolate via flash chromatography (EtOAc/hexane, 3:7). Yield: ~18% .
Characterization :
- ¹H NMR (500 MHz, DMSO-d6) : Key peaks at δ 2.24 ppm (CH₃), 7.51 ppm (aromatic H).
- HRMS : m/z [M+H]⁺ = 347.0593 (calc.), 347.0599 (obs.) .
Key Challenges and Solutions
- Low Synthetic Yield : Optimize coupling agents (e.g., switch to T3P) or use microwave-assisted synthesis.
- Biological Variability : Pre-treat cell lines with verapamil to inhibit efflux pumps and reduce false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
